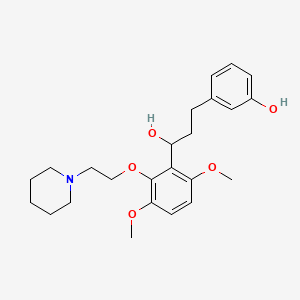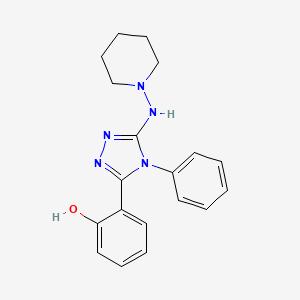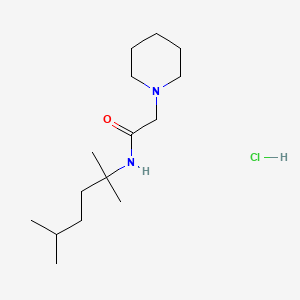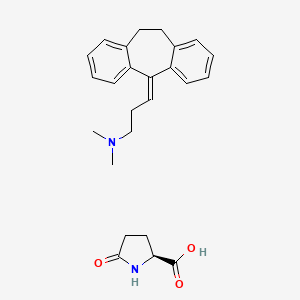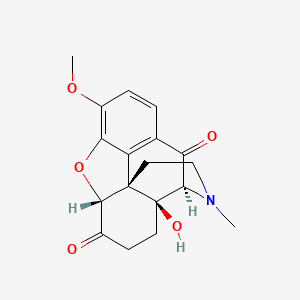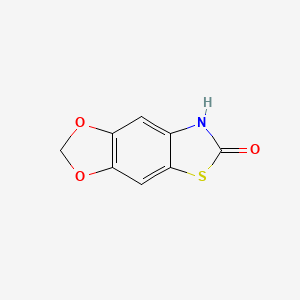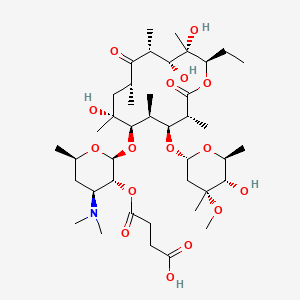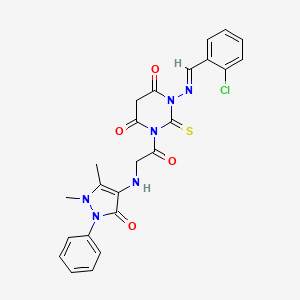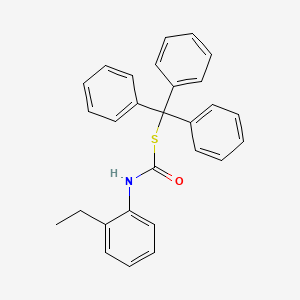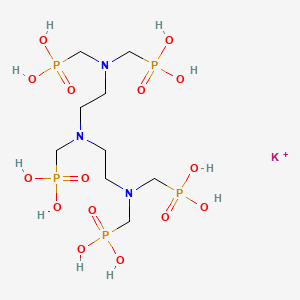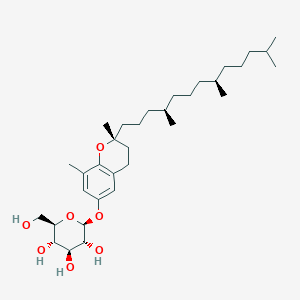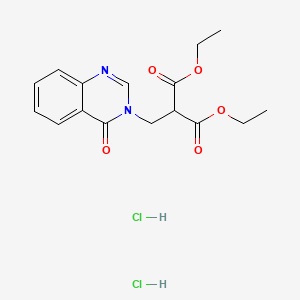
Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, which can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents. The resulting quinazoline intermediate is then subjected to further functionalization to introduce the diethyl propanedioate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions will vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: Research into its pharmacological properties could lead to the development of new medications for treating various diseases.
Industry: Its unique chemical properties may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets will depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl ((4-oxo-3(4H)-quinazolinyl)methyl)propanedioate dihydrochloride include other quinazoline derivatives such as:
- 4-oxo-3(4H)-quinazolinecarboxylates
- Quinazoline-2,4-diones
- Quinazoline-4-amines
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and the dihydrochloride salt form. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
75159-43-2 |
|---|---|
Molecular Formula |
C16H20Cl2N2O5 |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
diethyl 2-[(4-oxoquinazolin-3-yl)methyl]propanedioate;dihydrochloride |
InChI |
InChI=1S/C16H18N2O5.2ClH/c1-3-22-15(20)12(16(21)23-4-2)9-18-10-17-13-8-6-5-7-11(13)14(18)19;;/h5-8,10,12H,3-4,9H2,1-2H3;2*1H |
InChI Key |
JSKLNTDREMQACO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=NC2=CC=CC=C2C1=O)C(=O)OCC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine](/img/structure/B12722647.png)
